Minaprine Hydrochloride

Description

Historical Context of Preclinical Investigations

The development of Minaprine (B1677143) emerged from collaborative research on psychoactive pyridazines in the late 1970s and early 1980s. slideshare.netwikipedia.org Early preclinical evaluations, such as a notable 1982 study, identified it as a new psychotropic drug with a therapeutic profile distinct from other agents at the time. nih.gov Researchers initially investigated its efficacy in animal models relevant to depression. nih.govnih.gov These studies found that Minaprine was active in the behavioral despair test, a common model for screening antidepressant activity, where it decreased immobility time in mice. nih.gov It also antagonized reserpine-induced ptosis, an effect with a rapid onset and long duration. nih.gov

However, its profile was considered atypical; for instance, it did not potentiate yohimbine-induced lethality, a characteristic of some other antidepressants. nih.gov The initial focus was on its potential to counteract "inhibitory syndrome," a condition characterized by reduced spontaneous activity, slowed thoughts, and social withdrawal. nih.gov These early studies suggested that the compound enhanced dopaminergic transmission, as evidenced by its ability to antagonize catalepsy induced by prochlorperazine (B1679090) and potentiate stereotyped behavior from amphetamine in rats. nih.gov

Summary of Key Early Preclinical Findings

| Animal Model/Test | Observed Effect of Minaprine | Inferred Mechanism | Reference |

|---|---|---|---|

| Behavioral Despair (Forced Swim Test) | Antagonized behavioral despair (reduced immobility) | Antidepressant-like activity | nih.gov |

| Reserpine-Induced Ptosis | Antagonized ptosis | Antidepressant-like activity | nih.gov |

| Prochlorperazine-Induced Catalepsy | Potently antagonized catalepsy | Enhanced dopaminergic transmission | nih.gov |

| Amphetamine-Induced Stereotypy | Potentiated stereotyped behavior | Enhanced dopaminergic transmission | nih.gov |

| Oxotremorine-Induced Tremors | Did not antagonize tremors | Lack of significant anticholinergic action | nih.gov |

Evolution of Research Perspectives on the Chemical Compound

The scientific understanding of Minaprine's mechanism of action has evolved considerably since its initial development. Initially, its effects were primarily attributed to the enhancement of dopaminergic and, to a lesser degree, serotonergic transmission. slideshare.netnih.gov In vivo studies showed that Minaprine could increase serotonin (B10506) (5-HT) levels while decreasing levels of its metabolite, 5-HIAA. nih.gov

Subsequent research revealed a more complex pharmacological profile. It was discovered that Minaprine acts as a reversible inhibitor of monoamine oxidase-A (MAO-A). drugbank.comnih.govmedchemexpress.com This finding provided another potential explanation for its antidepressant effects. Further investigations uncovered that Minaprine also possesses cholinomimetic properties, meaning it mimics the effects of acetylcholine (B1216132). drugbank.comnih.gov This activity is thought to be mediated, at least in part, by a selective affinity for M1 muscarinic receptors. nih.gov Additionally, the compound was found to be an inhibitor of the enzyme acetylcholinesterase. drugbank.comnih.gov

This expanded understanding of its mechanisms prompted a shift in research focus. Beyond its role in depression, scientists began investigating Minaprine for its nootropic, or cognitive-enhancing, properties. drugbank.comnih.gov Studies demonstrated that Minaprine could improve memory consolidation, an effect linked to its dopaminergic action involving both D1 and D2 receptors. drugbank.comnih.gov This evolution is exemplified by the "Selective Optimization of Side Activities" (SOSA) approach, where the compound's secondary cholinergic activities became a primary focus for developing new therapeutic agents, particularly for cognitive deficits. slideshare.net

Evolving Pharmacological Profile of Minaprine

| Molecular Target | Action | Reference |

|---|---|---|

| Dopamine (B1211576) D1/D2 Receptors | Agonist | drugbank.comebi.ac.uk |

| Serotonin 5-HT2 Receptors (2A, 2B, 2C) | Antagonist | drugbank.comebi.ac.uk |

| Sodium-dependent serotonin transporter (SERT) | Inhibitor | drugbank.com |

| Monoamine Oxidase A (MAO-A) | Reversible Inhibitor | drugbank.comnih.gov |

| Acetylcholinesterase (AChE) | Inhibitor | drugbank.comnih.gov |

| Muscarinic Acetylcholine M1 Receptor | Agonist | drugbank.comnih.gov |

Significance of Minaprine Dihydrochloride (B599025) in Neuropharmacological Inquiry

Minaprine dihydrochloride holds significance in neuropharmacological inquiry primarily due to its multifaceted mechanism of action. nih.gov Its ability to interact with dopaminergic, serotonergic, and cholinergic systems makes it an invaluable research tool for exploring the complex interplay between these neurotransmitters in regulating mood and cognitive processes like learning and memory. nih.govnih.govresearchgate.net

The compound has been instrumental in structure-activity relationship (SAR) studies. Research involving the synthesis of numerous analogues of Minaprine demonstrated that it was possible to dissociate its dopaminergic and serotonergic effects. nih.gov These studies revealed that serotonergic activity was mainly associated with the substituent at the 4-position of the pyridazine (B1198779) ring, while dopaminergic activity depended on the aryl ring at the 6-position. nih.gov This line of research provides a clear example of how a lead compound can be modified to create more selective agents for specific neural targets.

Furthermore, Minaprine has served as a case study in the field of pharmacokinetics, particularly in understanding how molecular properties influence metabolism by enzymes like Cytochrome P450 2D6 (CYP2D6), which is crucial for processing many central nervous system drugs. nih.govresearchgate.net Investigations into Minaprine and its analogues have highlighted the challenge in designing CNS-penetrant drugs that avoid being substrates for such enzymes. researchgate.net The study of Minaprine has also contributed to research on memory enhancement, with preclinical studies showing it can reverse scopolamine-induced learning deficits and improve retention in memory tasks. nih.gov

Structure

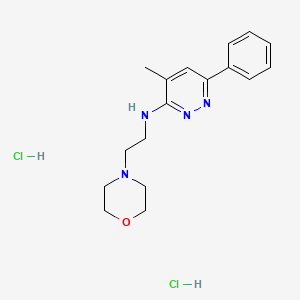

2D Structure

Properties

IUPAC Name |

4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O.2ClH/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21;;/h2-6,13H,7-12H2,1H3,(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUCGROXDZMCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25905-77-5 (Parent) | |

| Record name | Minaprine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045864 | |

| Record name | Minaprine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25953-17-7 | |

| Record name | Minaprine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025953177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minaprine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MINAPRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82Y7NT6DFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Comprehensive Preclinical Pharmacology of Minaprine Dihydrochloride

Neurotransmitter System Modulation and Receptor Interactions

Minaprine (B1677143) dihydrochloride (B599025) exerts its pharmacological effects through a multifaceted interaction with key neurotransmitter systems in the brain. Its profile includes the modulation of monoamine oxidase and direct interactions with serotonin (B10506) receptors.

Monoamine Oxidase A (MAO-A) Inhibition Mechanisms

Minaprine is recognized as a reversible inhibitor of monoamine oxidase A (MAO-A). medchemexpress.comtargetmol.commedkoo.comglpbio.com This characteristic is central to its mechanism of action as an antidepressant. medchemexpress.comtargetmol.comglpbio.com

Studies in rat models have demonstrated that minaprine acts as a reversible inhibitor of MAO-A (RIMA). medkoo.comwikipedia.org This reversibility is a key feature, distinguishing it from older, irreversible MAO inhibitors. The nature of this inhibition suggests a transient interaction with the enzyme, allowing for a more controlled modulation of monoamine levels. While specific kinetic constants such as Kᵢ are not extensively detailed in the provided search results, the consensus points towards a short-acting and reversible inhibition of the MAO-A enzyme. scirp.org

No specific quantitative data on reversible inhibition kinetics (e.g., Kᵢ values) were available in the provided search results.

Minaprine demonstrates a clear selectivity for the MAO-A isoform over the MAO-B isoform. Preclinical studies in rat brain preparations indicated that minaprine was a specific inhibitor of MAO-A. scirp.org In contrast to its potent inhibition of MAO-A, its effect on MAO-B is substantially weaker. One study reported IC₅₀ values of 6 µM for MAO-A and >1,000 µM for MAO-B in rat brain preparations, highlighting its high selectivity. scirp.org This selectivity is a critical aspect of its pharmacological profile, as the inhibition of MAO-A is more directly linked to antidepressant effects, while MAO-B inhibition is associated with different therapeutic targets.

Table 1: Selectivity of Minaprine for MAO-A over MAO-B in Rat Brain Preparations

| Enzyme | IC₅₀ (µM) |

| MAO-A | 6 |

| MAO-B | >1,000 |

Reversible Inhibition Kinetics in Preclinical Models

Serotonergic System Dynamics

Minaprine's interaction with the serotonergic system is not limited to MAO-A inhibition; it also directly engages with serotonin receptors and affects serotonin reuptake.

Table 2: Binding Affinity of Minaprine for Serotonin 5-HT₂ Receptors

| Receptor Subtype | Action | Kᵢ Value (µM) | Brain Region |

| 5-HT₂ | Antagonist | 2.9 | Hippocampus |

In addition to its actions on MAO-A and 5-HT₂ receptors, minaprine also interacts with the serotonin reuptake pump. drugbank.comnih.gov It functions as an inhibitor of the sodium-dependent serotonin transporter, thereby blocking the reuptake of serotonin. drugbank.commims.comgoogle.comsmolecule.comgoogle.com This inhibition of serotonin reuptake leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This mechanism is a hallmark of many modern antidepressant medications.

No specific quantitative data on the potency of minaprine as a serotonin reuptake inhibitor (e.g., IC₅₀ or Kᵢ values for the serotonin transporter) were available in the provided search results.

Impact on Brain Serotonin and Metabolite Levels (e.g., 5-HIAA)

Minaprine exerts a notable influence on the serotonergic system, as evidenced by its effects on serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). Acute administration of minaprine has been shown to increase the levels of 5-HT in various brain regions. nih.gov Concurrently, it leads to a decrease in the levels of 5-HIAA. nih.gov This pattern of neurochemical change—elevated parent neurotransmitter and reduced metabolite—is often indicative of decreased serotonin turnover.

The reduction in 5-HIAA levels is a consistent finding. nih.gov 5-HIAA is the main metabolite of serotonin, and its concentration in the brain is considered an index of serotonin metabolism. medscape.com Therefore, a decrease in 5-HIAA suggests that minaprine slows the breakdown of serotonin. This effect is likely linked to its ability to weakly and reversibly inhibit monoamine oxidase-A (MAO-A), the primary enzyme responsible for the degradation of serotonin. nih.govmedchemexpress.com By inhibiting MAO-A, minaprine allows serotonin to remain in the synaptic cleft for a longer duration, thereby enhancing serotonergic neurotransmission.

Dopaminergic System Interactions

Minaprine demonstrates significant interactions with the dopaminergic system, contributing to its unique pharmacological profile. nih.govnih.gov

Dopamine (B1211576) Receptor Subtype Binding and Modulation (e.g., D1, D2)

Minaprine exhibits binding affinity for both D1 and D2 dopamine receptors. drugbank.comnih.gov It is characterized as a dopamine D1 and D2 receptor agonist. drugbank.comebi.ac.uk The interaction with these receptors is considered a key component of its mechanism of action. nih.gov Studies have shown that the effects of minaprine on memory consolidation can be reversed by pretreatment with selective D1 or D2 dopamine receptor antagonists, such as SCH 23390 and (-)-sulpiride, respectively. nih.gov This suggests that both D1 and D2 receptor subtypes are actively involved in mediating the dopaminergic effects of minaprine. nih.gov However, some in vitro studies have reported that minaprine does not displace [3H]spiperone, a D2 antagonist, from striatal membranes, indicating a potentially complex or indirect interaction with these receptors in certain contexts. nih.gov

Influence on Brain Dopamine and Metabolite Levels (e.g., HVA, DOPAC, 3-MT)

Conversely, there is a concurrent increase in the levels of 3-methoxytyramine (3-MT). nih.govnih.gov These effects reach their maximum approximately 30 minutes after administration. nih.gov The decrease in HVA and DOPAC, which are major metabolites of dopamine, coupled with the increase in 3-MT, is indicative of MAO inhibition. nih.gov

Table 1: Effects of Minaprine on Dopamine and its Metabolites in the Striatum

| Compound | Effect of Minaprine Administration | Reference |

|---|---|---|

| Dopamine (DA) | No significant change | nih.gov |

| Homovanillic Acid (HVA) | Significant decrease | nih.govnih.gov |

| Dihydroxyphenylacetic Acid (DOPAC) | Significant decrease | nih.govnih.gov |

| 3-Methoxytyramine (3-MT) | Significant increase | nih.govnih.gov |

Potentiation of Dopaminergic Transmission Pathways

Minaprine has been shown to potentiate dopaminergic transmission pathways. nih.govnih.gov This is supported by behavioral studies where minaprine antagonizes neuroleptic-induced catalepsy and enhances amphetamine-induced stereotyped behavior in rats. nih.gov Furthermore, subchronic treatment with minaprine has been found to enhance in vivo dopamine release in the limbic part of the striatum. nih.gov This enhanced dopaminergic transmission is thought to contribute significantly to the pharmacological and clinical effects of the drug. nih.gov The memory-enhancing effects of minaprine are also linked to its dopaminergic action. nih.govnih.gov

Cholinergic System Alterations

Acetylcholinesterase (AChE) Inhibition Characteristics

Minaprine has been identified as a weak, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). drugbank.comnih.govacs.orgnih.gov Its inhibitory activity has been demonstrated in homogenates of rat striatum, with a reported IC50 value of 85 μM. acs.orgnih.gov This AChE inhibiting activity contributes to its cholinomimetic properties, although they are considered to be slight. drugbank.comnih.gov The discovery of this activity in minaprine has spurred further research into the development of more potent AChE inhibitors based on the aminopyridazine structure. acs.orgnih.gov

Muscarinic Acetylcholine Receptor (M1) Agonism and Related Modulations

Minaprine dihydrochloride has been identified as a compound with notable, albeit complex, interactions with the cholinergic system, particularly the muscarinic M1 receptor. Research has positioned minaprine as a weak but highly selective agonist for hippocampal M1 receptors. nih.gov This selectivity is a key feature of its pharmacological profile. In binding assays, minaprine and its metabolite, SR 95070B, selectively displaced [3H]-pirenzepine, a well-known M1 antagonist, from binding sites in the cerebral cortex and hippocampus. nih.gov The affinity for the M1 receptor was quantified with an IC50 value of 17.10⁻⁶ M against [3H]-pirenzepine binding. nih.gov

Functionally, minaprine's M1 agonism is demonstrated by its ability to counteract the effects of M1 antagonists. In preclinical models, minaprine antagonized rotations induced by intrastriatal injections of pirenzepine (B46924) in mice. nih.gov It also reversed atropine-induced mydriasis. nih.gov Despite these cholinomimetic activities, minaprine is distinguished from classical muscarinic agonists like arecoline (B194364) or oxotremorine (B1194727) because it does not produce a typical cholinergic syndrome, such as tremors or significant peripheral side effects, even at high doses. nih.govnih.gov However, it does potentiate the tremorigenic effects of oxotremorine, suggesting a subtle interaction with cholinergic pathways without being a potent direct agonist. nih.gov These findings indicate that minaprine acts as a modulator of the M1 receptor, exhibiting functional agonism without the broad physiological effects of less selective cholinergic agents. nih.gov

Regional Brain Acetylcholine Content Modulation

Consistent with its activity within the cholinergic system, minaprine has been shown to directly influence the concentration of acetylcholine (ACh) in various brain regions. Preclinical studies in rats demonstrated that minaprine administration leads to a significant increase in regional brain acetylcholine content. nih.gov The magnitude of this effect varied by brain region, indicating a degree of anatomical specificity in its action. nih.gov

Table 1: Effect of Minaprine on Regional Brain Acetylcholine Content in Rats

| Brain Region | Percentage Increase in Acetylcholine |

|---|---|

| Striatum | ~60% nih.gov |

| Hippocampus | ~35% nih.gov |

Adrenergic System Regulation

Minaprine's pharmacological activity extends to the adrenergic system, where it has been shown to modulate beta-adrenergic receptor function. Similar to the action of many established antidepressant therapies, minaprine attenuates the function of beta-adrenergic receptors. nih.govdrugbank.com This downregulation of beta-adrenergic signaling is a recognized adaptive change associated with chronic antidepressant administration and is believed to be a component of their therapeutic mechanism. drugbank.com The ability of minaprine to induce this change places its mechanism of action in alignment with other treatments that impact monoaminergic systems. nih.govdrugbank.com

Multi-Target Pharmacological Profile Elucidation

Integration of Diverse Receptor and Enzyme Interactions

Minaprine dihydrochloride exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. It is not a highly selective agent for a single target; rather, its activity results from a combination of effects on serotonergic, dopaminergic, and cholinergic systems, as well as on key enzymes. drugbank.comnih.gov

Minaprine functions as a reversible inhibitor of monoamine oxidase-A (MAO-A) and also weakly inhibits acetylcholinesterase (AChE). drugbank.comtargetmol.comselleckchem.com Its receptor binding profile includes interactions with serotonin type 2 (5-HT2) receptors, where it acts as an antagonist, and both dopamine D1 and D2 receptors. drugbank.comnih.gov Furthermore, it inhibits the serotonin reuptake pump. drugbank.com This combination of serotonin and dopamine reuptake inhibition, MAO-A inhibition, and receptor antagonism is complemented by its previously described cholinomimetic properties, particularly its selective agonism at M1 muscarinic receptors. nih.govdrugbank.com This integrated activity, where it simultaneously enhances dopamine and serotonin availability, modulates postsynaptic receptors, and supports cholinergic function, defines its unique multi-target profile. drugbank.comnih.gov

Table 2: Summary of Minaprine's Molecular Targets

| Target | Action |

|---|---|

| Monoamine Oxidase-A (MAO-A) | Reversible Inhibitor drugbank.comtargetmol.com |

| Acetylcholinesterase (AChE) | Weak Inhibitor drugbank.comselleckchem.com |

| Serotonin (5-HT) Transporter | Inhibitor drugbank.com |

| Serotonin 2 (5-HT2) Receptors | Antagonist drugbank.comnih.gov |

| Dopamine D1/D2 Receptors | Binds to receptors drugbank.com |

| Muscarinic M1 Receptor | Agonist nih.govnih.govdrugbank.com |

Comparative Pharmacological Spectrum Analysis with Reference Compounds

When compared to other psychotropic agents, minaprine's pharmacological spectrum shows both similarities and distinct differences.

Comparison with Tricyclic Antidepressants (TCAs): Unlike classic TCAs such as imipramine, which primarily function as potent serotonin and norepinephrine (B1679862) reuptake inhibitors, minaprine has a broader mechanism that includes significant dopaminergic and cholinergic activity alongside its serotonergic effects. drugbank.comdrugbank.comnih.gov While both minaprine and some TCAs lead to the attenuation of beta-adrenergic receptor function, minaprine's profile is differentiated by its direct M1 receptor agonism and MAO-A inhibition. nih.govdrugbank.com Furthermore, unlike most antidepressants, minaprine does not potentiate yohimbine-induced lethality, suggesting a different interaction with alpha-adrenergic pathways. nih.gov

Comparison with Cholinomimetics: Minaprine's cholinomimetic activity is distinct from that of direct muscarinic agonists like oxotremorine or acetylcholinesterase inhibitors like physostigmine. nih.govnih.gov While it shares the ability to enhance cholinergic transmission, it does so with high selectivity for M1 receptors and without inducing the pronounced peripheral and central side effects characteristic of these reference compounds. nih.govnih.gov For instance, minaprine does not antagonize oxotremorine-induced tremors on its own but can potentiate them, highlighting a modulatory rather than a direct, powerful agonistic role. nih.gov

Comparison with Butriptyline: When compared with the tricyclic antidepressant butriptyline, which is noted as a potent dopamine uptake blocker and central anticholinergic, minaprine presents a different biochemical signature. uliege.be Minaprine's effects are characterized by a decrease in dopamine turnover and an increase in intracerebral serotonin, which diverges from the primary mechanisms of many tricyclic compounds. uliege.be

This comparative analysis underscores that minaprine occupies a unique pharmacological niche, integrating elements of antidepressant, pro-dopaminergic, and cholinomimetic activity.

Iii. Preclinical Behavioral and Neurobiological Investigations

Assessment in Animal Models Relevant to Neuropsychiatric Research

The forced swim test (FST), a widely used rodent model of behavioral despair, has been a key tool in evaluating the antidepressant-like properties of minaprine (B1677143). This test is predicated on the observation that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, a behavior interpreted as a state of despair or passive coping. Antidepressant compounds typically reduce the duration of this immobility.

Research has consistently shown that minaprine can reduce immobility time in the forced swim test. caymanchem.comcaymanchem.com One study noted that like many antidepressant medications, minaprine antagonizes behavioral despair. nih.gov However, this effect was observed to have a slow onset, with maximum activity being reached 24 hours after administration. nih.gov Another study found that repeated administration of minaprine reduced immobility time in rats. caymanchem.comcaymanchem.com A study comparing minaprine to a related compound, SR 95087, indicated that minaprine produced a 35% reduction in the duration of immobilization. googleapis.com

| Compound | Effect on Immobility Duration | Reference |

| Minaprine | Reduces immobility time | caymanchem.comcaymanchem.com |

| Minaprine | Antagonizes behavioral despair with slow onset | nih.gov |

| Minaprine | 35% reduction | googleapis.com |

Investigations into the neurobiological underpinnings of minaprine's effects in the forced swim test have pointed to the involvement of specific brain regions, most notably the amygdaloid nucleus. The amygdala is a key area in the processing of emotions, including fear and anxiety, and has been implicated in the pathophysiology of depression.

A significant study examined the effects of directly injecting minaprine into the medial amygdaloid nucleus of rats. The results demonstrated that this localized administration of minaprine significantly reduced the duration of immobility in the forced swim test. jst.go.jpnih.gov This finding suggests that the medial amygdaloid nucleus is a critical site of action for minaprine's antidepressant-like effects observed in this model. jst.go.jpnih.govresearchgate.net The involvement of the amygdala in mediating the effects of antidepressant drugs in the FST is further supported by other research. nih.gov Lesioning catecholaminergic terminals within this nucleus has been shown to inhibit the antidepressant-like effects of systemically administered tricyclic antidepressants and electroconvulsive shock. nih.gov

| Intervention | Brain Region | Effect on Immobility Duration | Reference |

| Minaprine Injection | Medial Amygdaloid Nucleus | Significantly reduced | jst.go.jpnih.govresearchgate.net |

Reserpine (B192253), a drug that depletes monoamines in the brain, is often used to induce a state in animals that mimics some aspects of depression in humans, including ptosis (eyelid drooping) and hypothermia. juniperpublishers.com The ability of a compound to counteract these reserpine-induced effects is considered a predictor of antidepressant activity.

Studies have shown that minaprine effectively antagonizes reserpine-induced ptosis. nih.govresearchgate.net This effect is characterized by a rapid onset and is long-lasting, suggesting a potent interaction with the systems affected by reserpine. nih.govresearchgate.net

In contrast to its strong effect on ptosis, minaprine has been found to be a poor antagonist of reserpine-induced hypothermia. nih.govresearchgate.net This differential effect on the various symptoms induced by reserpine suggests a specific pharmacological profile for minaprine, distinguishing it from some other antidepressant compounds.

| Reserpine-Induced Deficit | Effect of Minaprine | Reference |

| Ptosis | Antagonizes (rapid onset, long-lasting) | nih.govresearchgate.net |

| Hypothermia | Poorly antagonizes | nih.govresearchgate.net |

Attenuation of Reserpine-Induced Ptosis

Dopaminergic Activity-Related Behavioral Models

Minaprine dihydrochloride (B599025) has been shown to antagonize catalepsy induced by neuroleptic agents, suggesting an interaction with central dopaminergic systems. In studies with rats, minaprine demonstrated a potent ability to counteract the cataleptic state induced by prochlorperazine (B1679090). nih.gov This effect points towards a potential enhancement of dopaminergic transmission by minaprine. nih.gov Further research indicates that minaprine's antagonism of neuroleptic-induced catalepsy occurs at low doses, reinforcing the compound's dopaminomimetic properties. nih.gov

Table 1: Effect of Minaprine Dihydrochloride on Neuroleptic-Induced Catalepsy in Rats

| Treatment | Observed Effect | Implied Mechanism |

|---|---|---|

| Prochlorperazine | Induces catalepsy | Dopamine (B1211576) receptor blockade |

The interaction of minaprine with the dopaminergic system is further evidenced by its effect on amphetamine-induced stereotyped behaviors. In animal models, minaprine has been found to potentiate the stereotypies brought on by amphetamine administration. nih.gov This potentiation suggests that minaprine may enhance dopaminergic transmission. nih.gov The stereotyped behaviors induced by the combination of minaprine and amphetamine can be blocked by neuroleptic drugs, further supporting the involvement of dopamine pathways. nih.gov

Table 2: Influence of Minaprine Dihydrochloride on Amphetamine-Induced Stereotypies

| Treatment | Behavioral Outcome | Supporting Evidence |

|---|---|---|

| Amphetamine | Induces stereotyped behaviors | Standard psychostimulant effect |

| Minaprine Dihydrochloride + Amphetamine | Potentiation of stereotyped behaviors nih.gov | Suggests enhanced dopaminergic transmission nih.gov |

Studies utilizing unilateral striatal lesion models, a common method to investigate dopamine receptor function, provide further insight into minaprine's mechanism of action. nih.gov In mice with a unilateral lesion of the striatum, minaprine administration induces contralateral turning. nih.gov This effect is similar to that produced by the dopamine receptor agonist apomorphine (B128758). nih.govscience.gov This finding is significant as it contrasts with the ipsilateral rotations induced by d-amphetamine, suggesting a direct or indirect action on postsynaptic dopamine receptors in the denervated striatum. nih.gov

Table 3: Rotational Behavior Induced by Minaprine Dihydrochloride in a Unilateral Striatal Lesion Model

| Compound | Direction of Turning in Lesioned Mice | Comparison |

|---|---|---|

| Minaprine Dihydrochloride | Contralateral nih.gov | Similar to apomorphine nih.gov |

| d-Amphetamine | Ipsilateral nih.gov | Contrasts with minaprine's effect |

Potentiation of Amphetamine-Induced Stereotyped Behaviors

Serotonergic Activity-Related Behavioral Models

Minaprine's influence on the serotonergic system is demonstrated by its ability to potentiate the effects of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin (B10506). nih.govmedlineplus.gov In mice, the administration of minaprine enhances the behavioral responses associated with increased serotonin levels following 5-HTP treatment. nih.gov This potentiation is indicative of an activation of central serotonergic transmission and is a characteristic shared with some antidepressant drugs. nih.gov

Table 4: Interaction of Minaprine Dihydrochloride with 5-Hydroxytryptophan (5-HTP)

| Model | Treatment | Observed Effect | Implied Mechanism |

|---|

The effect of minaprine on muricidal (mouse-killing) behavior in rats provides further evidence of its serotonergic activity. In spontaneous killer rats, intraperitoneally administered minaprine has been shown to inhibit muricidal behavior without causing sedation. nih.gov This antimuricidal effect is a behavioral paradigm sensitive to manipulations of the serotonin system. nih.gov However, the relationship is complex, as the antimuricidal effects of minaprine were less pronounced in rats where serotonin depletion was induced by para-chlorophenylalanine (PCPA) or raphe nucleus lesions. nih.gov Additionally, the time course of the inhibition of muricidal behavior did not directly correlate with the inhibition of monoamine oxidase A (MAO-A) by minaprine, suggesting that its effect on this behavior may involve mechanisms beyond simple alteration of serotonin levels through MAO-A inhibition. nih.gov

Table 5: Effect of Minaprine Dihydrochloride on Muricidal Behavior in Rats

| Rat Model | Minaprine Administration | Behavioral Outcome | Notes |

|---|---|---|---|

| Spontaneous Killer Rats | Intraperitoneal | Inhibition of muricidal behavior nih.gov | No sedation observed nih.gov |

| PCPA-Treated Killer Rats | Intraperitoneal | Less efficient antimuricidal effect nih.gov | Serotonin depletion model |

Potentiation of 5-Hydroxytryptophan Effects

Neurochemical Correlates of Observed Preclinical Behaviors

Preclinical studies on minaprine dihydrochloride have revealed distinct alterations in the neurochemical landscape of specific brain regions, particularly concerning serotonergic, dopaminergic, and cholinergic systems. These changes provide a neurobiological basis for the behaviors observed in animal models.

In vivo studies in rats following acute administration of minaprine show a significant impact on the serotonin (5-HT) system. An increase in 5-HT levels accompanied by a decrease in its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), has been observed in various brain areas. This neurochemical profile is partly attributed to minaprine's action as a weak and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme crucial for the degradation of serotonin.

Furthermore, minaprine demonstrates a significant influence on the central cholinergic system. It has been shown to increase acetylcholine (B1216132) (ACh) content in several brain regions of the rat. The most substantial increase, approximately 60%, was recorded in the striatum. The hippocampus and cortex also exhibited a notable rise of about 35%. pharmacompass.com A smaller, yet significant, 14% increase was also found in the midbrain-hindbrain region. pharmacompass.com This elevation in acetylcholine is a key finding, linking minaprine to procognitive and cholinomimetic activities. In contrast, brain noradrenaline (NA) and its metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG) levels appear unaffected by acute minaprine administration. nih.gov

Table 1: Effects of Acute Minaprine Administration on Regional Brain Neurotransmitters and Metabolites in Rats

| Neurotransmitter/Metabolite | Brain Region | Observed Effect | Citation |

|---|---|---|---|

| Serotonin (5-HT) | Various | Increase | nih.gov |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Various | Decrease | nih.gov |

| Dopamine (DA) | Striatum | No change | nih.gov |

| Homovanillic Acid (HVA) | Striatum | Decrease | nih.gov |

| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Striatum | Decrease | nih.gov |

| 3-Methoxytyramine (3-MT) | Striatum | Increase | nih.gov |

| Acetylcholine (ACh) | Striatum | ~60% Increase | pharmacompass.com |

| Acetylcholine (ACh) | Hippocampus, Cortex | ~35% Increase | pharmacompass.com |

| Noradrenaline (NA) | Brain | No change | nih.gov |

| 3-Methoxy-4-hydroxyphenylglycol (MHPG) | Brain | No change | nih.gov |

The administration of minaprine in preclinical models induces adaptive changes in neurotransmitter receptor densities, which are crucial for understanding its long-term effects.

Studies involving subacute or chronic treatment with minaprine have demonstrated a downregulation of serotonin receptors. Specifically, a decrease in the number of both 5-HT1 and 5-HT2 receptors has been reported. nih.gov Minaprine itself acts as an antagonist at 5-HT2 receptors and is a potent inhibitor of [3H]ketanserin binding to these sites in the striatum. drugbank.comnih.gov This antagonistic action at 5-HT2 receptors on dopamine nerve terminals is thought to suppress the inhibitory effect of serotonin on dopamine release. nih.gov

Regarding the dopaminergic system, minaprine exhibits binding activity at both D1 and D2 dopamine receptors. drugbank.com It has been shown to weakly displace [3H]-spiperone from striatal D2 receptors, indicating some level of interaction. nih.gov The compound's effects on memory consolidation have been linked to its action on both D1 and D2 receptors. nih.gov

In the cholinergic system, minaprine and its metabolite, SR 95070B, show a selective affinity for M1 muscarinic receptors. nih.gov They have been found to selectively displace [3H]-pirenzepine, an M1-selective antagonist, from binding sites in the cortex and hippocampus. nih.gov Conversely, they only weakly inhibit the binding of the non-selective muscarinic antagonist [3H]-N-methylscopolamine in other regions like the cerebellum. nih.gov This suggests a targeted action on a specific subpopulation of muscarinic receptors. In contrast to its effects on serotonergic receptors, subacute treatment with minaprine does not appear to modify beta-adrenergic receptor density. nih.gov

Table 2: Effects of Minaprine Administration on Neurotransmitter Receptor Binding and Density

| Receptor | Effect | Study Type | Citation |

|---|---|---|---|

| 5-HT1 | Decrease in number | Subacute | nih.gov |

| 5-HT2 | Decrease in number / Antagonist activity | Subacute / In vitro | nih.govdrugbank.comnih.gov |

| Dopamine D1 & D2 | Binding activity / Weak displacement (D2) | In vitro | nih.govdrugbank.com |

| Muscarinic M1 | Selective binding and displacement of [3H]-pirenzepine | In vitro | nih.gov |

| Beta-adrenergic | No change in density | Subacute | nih.gov |

Regional Brain Neurotransmitter and Metabolite Profiles

Exploration of Nootropic and Neuroprotective Properties in Preclinical Models

Minaprine has demonstrated significant nootropic, or cognitive-enhancing, effects in various animal models, particularly in tasks assessing memory.

Post-training administration of minaprine has been shown to dose-dependently improve the retention of an inhibitory avoidance response in mice, indicating an enhancement of memory consolidation. nih.gov This effect is time-dependent, occurring when the drug is given shortly after training, which suggests a direct influence on the memory trace formation process. nih.gov Studies also indicate that repeated administration of minaprine leads to a potentiation of this memory-improving effect. nih.govpharmacompass.com The procognitive effects of minaprine are linked to its activity within the dopaminergic system, as the improvements in memory consolidation were reversed by pretreatment with selective D1 and D2 dopamine receptor antagonists. nih.gov

Furthermore, minaprine has shown efficacy in reversing chemically-induced amnesia. It successfully antagonized the learning deficits in a passive avoidance task caused by the muscarinic antagonist scopolamine (B1681570) in rats. nih.govresearchgate.net It also improved performance in a social memory test in rats. nih.gov These findings suggest that minaprine can protect the acquisition process of conditioned responses from cholinergic blockade. researchgate.net The compound's ability to ameliorate working memory impairments induced by scopolamine has also been documented in rats using a three-panel runway apparatus. nih.gov

Table 3: Summary of Minaprine's Effects on Memory in Animal Models

| Animal Model | Memory Task | Observed Effect | Underlying Mechanism Implication | Citation |

|---|---|---|---|---|

| Mice | Inhibitory (Passive) Avoidance | Improved retention / memory consolidation | Dopaminergic (D1 & D2) | nih.gov |

| Rats | Passive Avoidance (Scopolamine-induced deficit) | Antagonized memory deficit | Cholinergic | nih.govresearchgate.net |

| Rats | Social Memory Test | Enhanced short-term retention | Cholinergic | nih.gov |

| Rats | Three-Panel Runway (Working Memory) | Ameliorated scopolamine-induced impairment | Cholinergic | nih.gov |

Minaprine's cholinomimetic properties are central to its theoretical neuroprotective effects, particularly in models of cerebral ischemia. The compound's ability to enhance cholinergic neurotransmission is thought to counteract the neuronal damage associated with ischemic events.

The cholinomimetic activity of minaprine is supported by several lines of evidence. It potentiates the effects of the muscarinic agonist oxotremorine (B1194727) and antagonizes atropine-induced mydriasis in mice. nih.govresearchgate.net This activity is believed to be mediated, at least in part, by its selective affinity for M1 muscarinic receptors. nih.gov In vitro, minaprine has also been found to inhibit acetylcholinesterase, the enzyme that breaks down acetylcholine, although this effect was brief and occurred at high concentrations. pharmacompass.comdrugbank.com

In animal models of cerebral ischemia, minaprine has shown neuroprotective potential. In Mongolian gerbils subjected to cerebral ischemia, minaprine administration improved deficits in a passive avoidance task and diminished the histopathological damage, specifically the delayed neuronal death observed in hippocampal CA1 neurons. nih.gov Crucially, these protective effects were completely blocked by the co-administration of the cholinergic blocker scopolamine, strongly suggesting that minaprine's neuroprotective action in this context is directly related to its cholinomimetic activity. nih.gov

Further studies in rats demonstrated that minaprine could significantly reduce the increase in working memory errors caused by a 5-minute period of cerebral ischemia. nih.gov This finding reinforces the potential of minaprine to ameliorate cognitive deficits resulting from ischemic insults, likely through its stimulant action on central cholinergic systems. nih.govnih.gov

Iv. Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Minaprine (B1677143) Dihydrochloride (B599025)

The synthesis of minaprine involves the construction of a substituted pyridazine (B1198779) core followed by the attachment of a morpholinoethylamino side chain.

The initial synthesis of minaprine was reported in patents in 1979. wikipedia.org The core of this early synthetic strategy involved the creation of a key chloropyridazine intermediate, which could then be coupled with the appropriate amino side chain. This foundational approach has been the basis for many subsequent syntheses of minaprine and its analogs. Over the years, refinements have focused on improving yields, simplifying procedures, and accessing diverse precursors for analog synthesis.

The synthesis of minaprine dihydrochloride is built upon key precursors and a series of well-defined reaction steps. The primary building blocks are typically a phenyl- and methyl-substituted ketoacid and hydrazine (B178648), which are used to construct the pyridazine ring, and 4-(2-aminoethyl)morpholine, which forms the side chain.

A common synthetic route can be summarized as follows:

Formation of the Dihydropyridazinone Ring : The synthesis often starts with the reaction between acetophenone (B1666503) and pyruvic acid to form a β,γ-unsaturated α-keto acid. wikipedia.org This intermediate is then reacted with hydrazine hydrate (B1144303) to yield 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Aromatization : The dihydropyridazinone is aromatized to form the corresponding pyridazinone.

Chlorination : The pyridazinone is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chlorine atom, yielding 3-chloro-4-methyl-6-phenylpyridazine. wikipedia.orgnih.gov This chloropyridazine is a crucial intermediate.

Nucleophilic Substitution : The final step involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with the primary amine of 4-(2-aminoethyl)morpholine. wikipedia.org This reaction typically occurs at elevated temperatures.

Salt Formation : The resulting minaprine free base, which is an oil, is then treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt. nih.gov

Table 1: Key Reactions in Minaprine Synthesis

| Step | Reactants | Product | Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1 | Acetophenone, Pyruvic acid | β,γ-unsaturated α-keto acid | - | wikipedia.org |

| 2 | β,γ-unsaturated α-keto acid, Hydrazine hydrate | 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | - | wikipedia.org |

| 3 | 4-methyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | 4-methyl-6-phenylpyridazin-3(2H)-one | Aromatization | - |

| 4 | 4-methyl-6-phenylpyridazin-3(2H)-one | 3-chloro-4-methyl-6-phenylpyridazine | POCl₃ | wikipedia.orgnih.gov |

| 5 | 3-chloro-4-methyl-6-phenylpyridazine, 4-(2-aminoethyl)morpholine | Minaprine | Heat | wikipedia.org |

| 6 | Minaprine (free base) | Minaprine dihydrochloride | HCl | nih.gov |

The construction of the pyridazine core is a critical aspect of synthesizing minaprine and its derivatives. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, which gives it unique physicochemical properties. nih.gov

Several methods for constructing the pyridazine ring have been explored:

From Dicarbonyl Compounds : A prevalent method involves the condensation of 1,4-dicarbonyl compounds with hydrazine. This approach allows for the introduction of various substituents on the pyridazine ring by using appropriately substituted dicarbonyl precursors.

Cycloaddition Reactions : [4+2] cycloaddition reactions have also been employed to form the pyridazine ring system. acs.org For instance, the reaction of α-halogeno hydrazones with enaminones can regioselectively produce pyridazine derivatives. acs.org

From other Heterocycles : In some cases, pyridazine derivatives can be synthesized through the transformation of other heterocyclic rings.

The choice of synthetic approach often depends on the desired substitution pattern on the pyridazine core, which is crucial for modulating the biological activity of the resulting compounds.

Key Precursors and Reaction Steps

Design and Synthesis of Minaprine Analogues

The core structure of minaprine has served as a template for the design and synthesis of a vast number of analogues. nih.govresearchgate.net These efforts have been driven by the desire to improve its primary antidepressant activity, reduce adverse effects, or discover new therapeutic applications. nih.govuniroma1.it

Researchers have employed several strategies to modify the minaprine structure, leading to compounds with diverse pharmacological profiles. uniroma1.it These modifications have targeted three main regions of the molecule: the phenyl ring, the methyl group on the pyridazine ring, and the morpholinoethylamino side chain.

Modification of the Phenyl Ring : Introducing substituents on the phenyl ring has been a common strategy. For example, hydroxylation of the phenyl ring, particularly at the para-position, leads to 4-hydroxyminaprine, the primary metabolite of minaprine in humans, which exhibits potent dopaminergic activity. uniroma1.itnih.gov Ortho-hydroxylation, in contrast, has been shown to enhance cholinergic activity in some analogues. uniroma1.it

Modification of the Pyridazine Ring : Altering the substituents on the pyridazine core has also been explored. Replacing the methyl group with a cyano group resulted in bazinaprine (B1218481), a potent inhibitor of monoamine oxidase-A (MAO-A). uniroma1.it Shifting the methyl group from the 4- to the 5-position has also been investigated. nih.gov

Modification of the Side Chain : The morpholinoethylamino side chain has been a key target for modification. Replacing the morpholine (B109124) ring with other cyclic amines, such as piperidine (B6355638) or tropane (B1204802), has been shown to significantly alter the pharmacological profile. uniroma1.itresearchgate.net The length of the alkyl chain connecting the pyridazine ring to the terminal amine has also been varied, with studies showing that a 4- to 5-carbon distance can enhance acetylcholinesterase inhibitory activity. acs.org

The synthesis of numerous minaprine analogues has allowed for a detailed exploration of structure-activity relationships (SAR). These studies have provided valuable insights into the structural requirements for different biological activities.

Antidepressant Activity : The core 3-amino-6-phenylpyridazine structure appears to be important for the antidepressant effects. Modifications that enhance dopaminergic and serotonergic transmission, such as the introduction of a hydroxyl group on the phenyl ring, are often associated with antidepressant-like activity.

Cholinergic Activity : Minaprine itself has a weak affinity for muscarinic M1 receptors. nih.govuniroma1.it SAR studies have shown that specific structural modifications can significantly enhance this cholinergic activity. nih.gov For instance, introducing an ortho-hydroxyl group on the phenyl ring and replacing the morpholine with a tropane ring led to a potent muscarinic agonist. uniroma1.it

Acetylcholinesterase (AChE) Inhibition : Minaprine is a weak inhibitor of AChE. acs.org SAR studies have identified key features for enhancing AChE inhibition, including the presence of a lipophilic cationic head on the side chain and an optimal spacer length of 4-5 carbons between the pyridazine ring and the cationic head. acs.org This led to the development of analogues with significantly increased potency as AChE inhibitors. acs.org

Monoamine Oxidase-A (MAO-A) Inhibition : The replacement of the methyl group on the pyridazine ring with a cyano group, as seen in bazinaprine, dramatically increases MAO-A inhibitory activity. uniroma1.it

Table 2: Effect of Structural Modifications on the Biological Activity of Minaprine Analogues

| Analogue/Modification | Key Structural Change | Primary Biological Activity | Reference |

|---|---|---|---|

| 4-Hydroxyminaprine | Hydroxyl group at the para-position of the phenyl ring | Dopaminergic agonist | uniroma1.itnih.gov |

| Bazinaprine | Cyano group instead of a methyl group on the pyridazine ring | Potent MAO-A inhibitor | uniroma1.it |

| SR 46559A | Modified side chain (N-(2-diethylamino-2-methylpropyl)) and propyl group at the 5-position | Potent muscarinic agonist | nih.gov |

| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Replacement of morpholine with benzylpiperidine and longer spacer | Potent AChE inhibitor | acs.org |

These SAR studies highlight the remarkable versatility of the minaprine scaffold. By making discrete structural changes, it has been possible to develop analogues with distinct and often highly potent pharmacological activities, demonstrating the power of medicinal chemistry in optimizing and repurposing existing drug molecules. uniroma1.it

Strategies for Structural Modification of the Pyridazine Scaffold

Structure-Activity Relationship (SAR) Elucidation

The unique pharmacological profile of minaprine, characterized by its effects on multiple neurotransmitter systems, has prompted extensive structure-activity relationship (SAR) studies. By systematically modifying the core aminopyridazine structure, researchers have been able to dissect the molecular features responsible for its various biological activities and develop analogues with enhanced potency and selectivity for specific targets.

Minaprine exhibits a complex receptor binding profile, interacting with serotonergic, dopaminergic, and muscarinic receptors. drugbank.comnih.gov SAR studies have been crucial in identifying the structural determinants for these interactions.

Minaprine itself displays antagonist activity at serotonin (B10506) 5-HT2A, 5-HT2B, and 5-HT2C receptors and agonist activity at dopamine (B1211576) D1 and D2 receptors. drugbank.com It also possesses a weak but highly selective affinity for muscarinic M1 receptors, with an IC50 of 17 µM against [3H]-pirenzepine binding in hippocampal tissue. nih.govuniroma1.it Its metabolite, SR 95070B, which features a hydroxyl group on the phenyl ring, also selectively displaces [3H]-pirenzepine from cortical and hippocampal binding sites. nih.gov Further research has indicated a Ki value of 2.9 µM for minaprine at the 5-HT2 receptor, based on its inhibition of [3H]ketanserin binding. nih.gov

Discrete modifications to the minaprine scaffold lead to significant changes in the pharmacological profile. uniroma1.it For instance, hydroxylation at the para-position of the phenyl ring results in CM 30366, the main human metabolite, which retains dopaminergic properties. uniroma1.itnih.gov In contrast, a program aimed at optimizing the weak muscarinic activity led to the development of highly potent M1 ligands. These studies identified key features for high-affinity muscarinic binding, resulting in the synthesis of analogues up to 5660 times more potent than minaprine itself. nih.gov One such compound, SR 46559 A, emerged from this program as a potent and orally active muscarinic agent that, importantly, lost the original dopaminergic and serotonergic activities of minaprine. nih.govuniroma1.it

| Compound | Target Receptor | Activity (Ki/IC50) | Reference |

| Minaprine | Muscarinic M1 | 17 µM (IC50) | nih.gov, uniroma1.it |

| Minaprine | Serotonin 5-HT2 | 2.9 µM (Ki) | nih.gov |

| SR 95070B | Muscarinic M1 | Selectively displaces [3H]-pirenzepine | nih.gov |

| SR 46559 A | Muscarinic M1 | Potent agonist (potency not specified) | nih.gov |

This table summarizes the receptor binding affinities for minaprine and selected analogues based on available data.

Minaprine is recognized as a reversible inhibitor of monoamine oxidase-A (MAO-A). selleckchem.comwikipedia.orgmedchemexpress.com SAR studies have revealed that minor structural changes can profoundly impact this activity.

A key finding was that replacing the methyl group at position 4 of the pyridazine ring with a cyano group resulted in bazinaprine (SR 95191). uniroma1.itnih.gov This modification significantly enhances MAO-A inhibitory potency. uniroma1.it In contrast, the metabolite CM 30366, which is hydroxylated on the phenyl ring, has no effect on MAO activity. nih.gov This highlights the sensitivity of MAO inhibition to substitutions on both the pyridazine and phenyl rings.

More extensive studies on related pyridazine derivatives have further elucidated the SAR for MAO inhibition. For a series of pyridazinobenzylpiperidine derivatives, most compounds showed preferential inhibition of MAO-B over MAO-A. mdpi.com The nature and position of substituents on the phenyl ring were critical. For example, compound S5, with a chlorine at the 3-position of the phenyl ring, was the most potent MAO-B inhibitor (IC50 = 0.203 µM) and showed high selectivity over MAO-A. mdpi.com In contrast, the most potent MAO-A inhibitor in the series was compound S15 (IC50 = 3.691 µM). mdpi.com

| Compound | Structural Modification | MAO-A Inhibition | MAO-B Inhibition | Reference |

| Minaprine | Parent compound | Reversible inhibitor | Weak/No activity | selleckchem.com, nih.gov |

| Bazinaprine (SR 95191) | 4-methyl group replaced by cyano group | Potent inhibitor | Not specified | nih.gov, uniroma1.it |

| CM 30366 | Hydroxylation on phenyl ring | No effect | Not specified | nih.gov |

| Compound S5 | 3-Cl on phenyl ring of a pyridazinobenzylpiperidine | IC50 = 3.857 µM | IC50 = 0.203 µM | mdpi.com |

| Compound S15 | 3-CN on phenyl ring of a pyridazinobenzylpiperidine | IC50 = 3.691 µM | IC50 > 100 µM | mdpi.com |

| Compound S16 | 2-CN on phenyl ring of a pyridazinobenzylpiperidine | IC50 = 17.525 µM | IC50 = 0.979 µM | mdpi.com |

This table presents the monoamine oxidase inhibitory activity of minaprine and related derivatives, demonstrating the influence of structural modifications.

Although initially identified as an antidepressant, a weak but detectable acetylcholinesterase (AChE) inhibitory activity was discovered for minaprine (IC50 = 85 µM on rat striatum AChE). acs.orgnih.gov This finding prompted a dedicated SAR program to enhance this "side activity." uniroma1.itacs.org

This classical SAR exploration led to the identification of several critical elements for potent AChE inhibition: acs.orgnih.gov

Central Pyridazine Ring: The pyridazine core was found to be a necessary scaffold for the activity.

Lipophilic Cationic Head: The terminal amine group needed to be part of a lipophilic cationic head.

Linker Length: A crucial discovery was that increasing the distance between the pyridazine ring and the cationic head from a 2-carbon unit (as in minaprine) to a 4- or 5-carbon unit dramatically increased potency.

By applying these principles, researchers synthesized a large series of 3-amino-6-phenylpyridazines. acs.org The optimization effort was highly successful, leading to compounds with significantly improved AChE inhibitory activity. Among the most potent was 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (compound 3y), which exhibited an IC50 of 0.12 µM on purified AChE from an electric eel. acs.orgnih.gov This represents a nearly 5,000-fold increase in potency compared to the parent compound, minaprine. acs.orgresearchgate.net

| Compound | Key Structural Features | AChE Inhibition (IC50) | Potency Increase (vs. Minaprine) | Reference |

| Minaprine (3c) | 2-carbon linker, morpholine head | 85 µM | 1x | acs.org, nih.gov |

| Compound 3y | Benzylpiperidine head, maintained 2-carbon linker | 0.12 µM | ~5000x | acs.org, nih.gov |

| General Finding | Change linker from 2- to 4-5 carbons | High AChE inhibition | Significant | acs.org |

This table illustrates the dramatic impact of structural modifications on the acetylcholinesterase inhibitory activity of minaprine analogues.

The structural modifications of minaprine and its analogues correlate with distinct preclinical behavioral profiles, reflecting their altered pharmacology.

In a mouse-killing behavior (muricide) model in rats, minaprine and its cyano-derivative, the MAO-A inhibitor SR 95191, both inhibited this behavior. nih.gov However, the metabolite CM 30366, which lacks MAO inhibitory effects, was less effective. nih.gov This suggests that the antimuricidal action of SR 95191 may be linked to MAO-A inhibition, while minaprine's effect might involve other mechanisms, as the time courses for its behavioral effect and MAO inhibition did not correlate. nih.gov

Regarding cholinomimetic properties, both minaprine and its hydroxylated metabolite SR 95070B demonstrated the ability to antagonize scopolamine-induced deficits in passive avoidance learning and enhance social memory in rats. nih.gov These effects, indicative of improved cognitive function, align with their affinity for M1 muscarinic receptors. nih.gov

Comparisons with other psychoactive agents further refine the understanding of minaprine's behavioral signature. In the Porsolt swim test, an animal model of depression, subchronic treatment with minaprine reduced immobility by promoting swimming behavior. nih.gov This contrasts with amphetamine, which also reduced immobility but did so by enhancing struggling. nih.gov This distinction suggests that while both may have "antidepressant-like" effects in this model, their underlying mechanisms of action are different. nih.gov Furthermore, repeated administration of minaprine, unlike amphetamine, did not enhance sensitivity to amphetamine-induced locomotion, indicating a lower potential for producing psychostimulant-like sensitization. nih.gov

Computational methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA), have been instrumental in understanding the SAR of minaprine-related compounds. uniroma1.itnih.gov These approaches correlate the 3D steric and electrostatic properties of a series of molecules with their biological activities to generate predictive models. mdpi.com

While a specific CoMFA study focusing solely on minaprine is not detailed, such methods have been successfully applied to the broader class of aminopyridazine acetylcholinesterase inhibitors, which includes minaprine. uniroma1.it In one such study, a series of aminopyridazine AChE inhibitors were classified into different families (e.g., morpholine, piperidine, benzylpiperidine derivatives). uniroma1.it Automated docking programs were used to determine the binding modes of these ligands in the active site of AChE. The resulting structure-based alignments were then used to generate a 3D-QSAR model. uniroma1.it

This combined approach of docking and 3D-QSAR proved highly predictive. uniroma1.it The models generated could explain a high percentage of the variance in the biological activity of the training set and accurately predict the activity of test set molecules. uniroma1.itnih.gov The contour maps produced by these analyses provide a visual representation of the SAR, highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. This information is invaluable for the rational design of new, more potent inhibitors. nih.govresearchgate.net The application of these computational tools was crucial in guiding the synthetic efforts that transformed minaprine from a weak AChE inhibitor into a lead for highly potent analogues. researchgate.net

V. Metabolic Pathways and Biotransformation Research

Characterization of Minaprine (B1677143) Dihydrochloride (B599025) Biotransformation

The primary transformation of minaprine involves oxidative reactions, with hydroxylation being the most significant. This initial step is crucial as it significantly alters the compound's properties. The liver is the main site of this metabolic activity. drugbank.comnih.govpharmaguideline.com

The principal metabolic pathway for minaprine in both humans and various animal species is the hydroxylation of its aromatic ring. tandfonline.comtandfonline.com Specifically, this occurs at the para-position of the phenyl group, resulting in the formation of p-hydroxyminaprine, also known as 4-hydroxyminaprine. drugbank.comnih.govpharmacompass.com This hydroxylation is a classic Phase I metabolic reaction that introduces a more polar hydroxyl group, making the molecule more water-soluble and easier to eliminate from the body. pharmaguideline.comphiladelphia.edu.jo Studies using hepatocytes have consistently confirmed that this 4-hydroxylation is the main biotransformation route. tandfonline.com

The enzymatic catalysis of minaprine's primary metabolic step is well-defined. Research has identified that Cytochrome P450 2D6 (CYP2D6) is the specific enzyme responsible for the 4-hydroxylation of minaprine to form its major metabolite, 4-hydroxyminaprine. drugbank.comnih.govpharmacompass.com The CYP2D6 enzyme is a critical component of the mixed-function oxidase system and is known for its role in the metabolism of approximately 25% of clinically used drugs, particularly those acting on the central nervous system. wikipedia.orgnih.govrsc.org The significant involvement of CYP2D6 highlights the potential for genetic polymorphisms in this enzyme to affect the metabolism rate of minaprine among different individuals. wikipedia.orgnih.gov

Table 1: Major Metabolic Pathway of Minaprine Dihydrochloride

| Pathway | Enzyme | Metabolite | Description |

| Aromatic Hydroxylation | Cytochrome P450 2D6 (CYP2D6) | 4-Hydroxyminaprine | The primary route of metabolism where a hydroxyl group is added to the phenyl ring of minaprine. tandfonline.comtandfonline.comdrugbank.com |

Identification of Major Metabolic Routes in Liver Systems (e.g., Hydroxylation)

Minor Biotransformation Pathways

N-oxidation is a recognized minor metabolic pathway for minaprine. tandfonline.com This Phase I reaction involves the oxidation of one of the nitrogen atoms in the minaprine structure, typically the tertiary amine within the morpholine (B109124) ring, leading to the formation of an N-oxide metabolite. uomus.edu.iqmdpi.comhyphadiscovery.com This process is catalyzed by cytochrome P450 and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.comnih.gov

An uncommon but identified metabolic route for minaprine involves the biotransformation of the morpholino ring, likely through reductive ring cleavage. tandfonline.comtandfonline.com This pathway was noted as an unexpected finding in early metabolic studies. tandfonline.comresearchgate.net Reductive reactions are a less common type of Phase I metabolism compared to oxidation but play a role in the biotransformation of certain chemical structures. pharmaguideline.com

N-dealkylation represents another minor Phase I metabolic pathway for minaprine, confirmed in hepatocyte studies. tandfonline.com This reaction involves the removal of an alkyl group attached to a nitrogen atom. rsc.orguomus.edu.iqmdpi.com In the case of minaprine, this would likely involve the cleavage of the ethylmorpholine side chain from the pyridazine (B1198779) core, a process also typically catalyzed by cytochrome P450 enzymes. uomus.edu.iqpharmgkb.org

Table 2: Minor Biotransformation Pathways of Minaprine Dihydrochloride

| Pathway | General Description |

| N-Oxidation | Oxidation of a nitrogen atom, likely on the morpholine ring, to form an N-oxide. tandfonline.comhyphadiscovery.com |

| Reductive Ring Cleavage | Cleavage of the morpholino ring structure through a reductive process. tandfonline.comtandfonline.com |

| N-Dealkylation | Removal of the ethylmorpholine side chain from the pyridazine nucleus. tandfonline.comuomus.edu.iq |

N-Dealkylation

In Vitro Metabolic Studies Using Hepatocytes and Microsomes

In vitro models, particularly isolated hepatocytes and liver microsomes, have proven to be invaluable tools for elucidating the metabolic pathways of minaprine. tandfonline.comtandfonline.com These systems allow for controlled studies of drug biotransformation, providing insights that are often predictive of the in vivo situation. tandfonline.comnih.gov

Studies using both hepatocytes and microsomes have confirmed that the primary metabolic pathway for minaprine is the 4-hydroxylation of its aromatic ring. tandfonline.com Hepatocytes, which contain a comprehensive suite of drug-metabolizing enzymes, have been shown to produce a range of minaprine metabolites that are also found in vivo. tandfonline.comnih.gov This includes not only the major metabolite, p-hydroxyminaprine, but also products of N-oxidation, reductive ring cleavage, and N-dealkylation. tandfonline.com

Liver microsomes, which are rich in cytochrome P-450 enzymes, are particularly useful for studying phase I metabolic reactions. nih.gov In the case of minaprine, microsomal studies have helped to confirm the role of the cytochrome P-450 system in its oxidative metabolism. tandfonline.com

Inter-Species Variability in Metabolic Profiles

Significant quantitative inter-species variability has been observed in the metabolism of minaprine, a phenomenon that is recapitulated in in vitro models. tandfonline.comtandfonline.com Both in vivo and in vitro studies have shown that the metabolic profile of minaprine in dogs is quantitatively different from that in other animal species, including rats, rabbits, baboons, and humans. tandfonline.comtandfonline.com

For instance, the N-oxidation of the morpholino group results in a major metabolite in dogs, whereas it is only a minor metabolite in other species. tandfonline.com In rats, a number of chloroform-extractable metabolites (designated M1, M2, M5, and M6) are formed by hepatocytes, which are also seen in vivo. tandfonline.com In contrast, the metabolic pattern in human hepatocytes appears to be less complex, with the primary metabolite being p-hydroxyminaprine, along with smaller amounts of a lactam derivative and the glucuronide of p-hydroxyminaprine. tandfonline.com

The following table summarizes the key inter-species differences in minaprine metabolism observed in vitro:

| Species | Major Metabolic Pathway(s) | Key Observations |

| Human | 4-hydroxylation of the aromatic ring. tandfonline.comtandfonline.com | Less complex metabolic profile compared to rat. tandfonline.com |

| Rat | 4-hydroxylation, formation of multiple chloroform-extractable metabolites. tandfonline.com | Good correlation between in vitro and in vivo findings for major metabolites. tandfonline.com |

| Dog | N-oxidation of the morpholino group. tandfonline.com | Quantitatively different metabolism compared to other species. tandfonline.comtandfonline.com |

| Rabbit | 4-hydroxylation of the aromatic ring. tandfonline.com | Similar to other species, excluding the dog. |

| Baboon | 4-hydroxylation of the aromatic ring. tandfonline.com | Similar to other species, excluding the dog. |

Prediction of In Vivo Metabolism from In Vitro Models

A strong correlation has been established between the in vitro metabolic data from hepatocytes and microsomes and the in vivo metabolic profile of minaprine. tandfonline.comtandfonline.com These in vitro systems have been successfully used to predict the major metabolic pathways in both humans and various animal species. tandfonline.com The ability to replicate the primary metabolic routes, such as 4-hydroxylation, and to demonstrate similar patterns of inter-species variability underscores the predictive power of these models. tandfonline.comtandfonline.com

For example, the major metabolite of minaprine produced by human hepatocytes is p-hydroxyminaprine, which is also the predominant metabolite observed in vivo in humans. tandfonline.comtandfonline.com Similarly, the complex metabolic pattern seen in rats in vivo is largely reproduced in rat hepatocyte suspensions. tandfonline.com This predictive capacity is crucial in early drug development for forecasting human metabolism and potential drug-drug interactions. tandfonline.comnih.gov

Metabolite Identification and Characterization

A number of metabolites of minaprine have been isolated and identified using techniques such as mass spectrometry and thin-layer chromatography. tandfonline.comtandfonline.com In addition to the parent drug, the following metabolites have been characterized in various biological samples:

p-hydroxyminaprine (M3): The major metabolite in humans and most animal species, formed by hydroxylation of the phenyl ring. tandfonline.comtandfonline.comtandfonline.com

Minaprine N-oxide (M4): A product of N-oxidation of the morpholino group, particularly prominent in dogs. tandfonline.comtandfonline.com

3-[2-(3-oxo)morpholino-ethylamino]-4-methyl-6-phenylpyridazine (Metabolite A): A circulating metabolite found in blood and to a lesser extent in the brain. tandfonline.comtandfonline.com

3-amino-4-methyl-6-phenylpyridazine (M11): Identified in rat urine. tandfonline.comnih.gov

3-[2-(aminoethyl) ethylamino]-4-methyl-6-phenylpyridazine (M5): Detected in various biological samples. tandfonline.comtandfonline.com

Lactam derivative (M2): Observed in smaller amounts in human hepatocytes. tandfonline.com

Glucuronide of p-hydroxyminaprine: A conjugate of the major metabolite. tandfonline.com

Unidentified Metabolite B: A circulating metabolite detected in blood. tandfonline.comtandfonline.com

The table below provides a summary of identified minaprine metabolites and where they have been detected.

| Metabolite Name/Code | Chemical Name | Found In |

| p-hydroxyminaprine (M3) | 4-hydroxyminaprine | Plasma, Urine, Brain, Hepatocytes (Human, Rat, Baboon) tandfonline.comtandfonline.com |

| Minaprine N-oxide (M4) | Minaprine N-oxide | Plasma, Urine, Brain (Baboon), Hepatocytes (Dog - major) tandfonline.comtandfonline.com |

| Metabolite A | 3-[2-(3-oxo)morpholino-ethylamino]-4-methyl-6-phenylpyridazine | Blood, Brain (Baboon) tandfonline.comtandfonline.com |

| M11 | 3-amino-4-methyl-6-phenylpyridazine | Urine (Rat) tandfonline.comnih.gov |

| M5 | 3-[2-(aminoethyl) ethylamino]-4-methyl-6-phenylpyridazine | Blood, Plasma, Urine, Brain (Baboon) tandfonline.comtandfonline.com |

| M2 | Lactam derivative | Hepatocytes (Human, Rat) tandfonline.com |

| M1 | Not specified | Hepatocytes (Rat) tandfonline.com |

| M6 | Not specified | Hepatocytes (Rat) tandfonline.com |

| Glucuronide of p-hydroxyminaprine | Glucuronide conjugate of M3 | Hepatocytes (Human, Rat) tandfonline.com |

| Metabolite B | Unidentified | Blood (Baboon) tandfonline.comtandfonline.com |

Vi. Advanced Research Topics and Methodologies

Analytical Techniques for Research Characterization of Minaprine (B1677143) Dihydrochloride (B599025)

The precise characterization of Minaprine dihydrochloride and its derivatives is fundamental for research and development. This involves a suite of analytical methods to confirm molecular structures and quantify the compound and its byproducts in biological systems.

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of newly synthesized or modified compounds. In recent research, the modification of minaprine through ionizing radiation produced a novel derivative, minaprinol (a hydroxymethylated hydropyridazine). nih.govresearchgate.net The precise chemical structure of this new compound was determined and confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.govresearchgate.netcolab.ws

These methods provide detailed information about the molecule's atomic arrangement. NMR spectroscopy helps identify the connectivity and spatial relationship of atoms, while HRESIMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govresearchgate.netfrontiersin.org The combination of these powerful techniques is standard practice for the structural confirmation of complex organic molecules in drug discovery and development. frontiersin.orgnptel.ac.in

| Analytical Technique | Purpose in Minaprine Derivative Research | Reference |

| Nuclear Magnetic Resonance (NMR) | Determines the chemical structure and connectivity of atoms within the modified minaprine molecule. | nih.govresearchgate.net |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | Confirms the elemental composition and molecular weight of the novel derivative with high accuracy. | nih.govresearchgate.net |

Chromatographic methods are essential for separating and quantifying minaprine and its metabolites from complex biological matrices like plasma and brain tissue. nih.gov A simple and rapid high-performance liquid chromatographic (HPLC) method has been developed for the quantitative analysis of minaprine and three of its metabolites: M1, M3, and M11. nih.gov

This method utilizes a reversed-phase μBondapak C18 column with a mobile phase consisting of sodium acetate (B1210297), acetonitrile, and methanol, and detection is achieved using a UV detector at 254 nm. nih.gov The sensitivity of this HPLC method is reported to be 0.02 µg/mL for metabolites M1 and M11, and 0.05 µg/mL for minaprine and metabolite M3. nih.gov Additionally, gas chromatography-mass spectrometry (GC-MS) has been employed to identify metabolites such as M11 in rat urine. nih.gov

| Chromatographic Method | Application Details | Reference |

| High-Performance Liquid Chromatography (HPLC) | Column: Reversed-phase μBondapak C18Mobile Phase: Sodium acetate (0.03 M)-acetonitrile-methanol (88:7:5) (pH 3.3)Detection: UV at 254 nmUse: Quantitative analysis of minaprine, M1, M3, and M11 in plasma and brain. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Use: Identification of metabolite M11 in rat urine. | nih.gov |

Spectroscopic Methods (e.g., NMR, HRESIMS) for Structural Confirmation of Derivatives

Emerging Preclinical Research Areas

Recent preclinical studies have begun to uncover novel therapeutic applications for minaprine derivatives, particularly in the realm of inflammation. This research leverages cellular models to dissect the compound's effects and mechanisms of action.